molecular formula C16H15NO B14612264 9(10H)-Acridinone, 10-propyl- CAS No. 60536-17-6

9(10H)-Acridinone, 10-propyl-

Cat. No.: B14612264
CAS No.: 60536-17-6
M. Wt: 237.30 g/mol
InChI Key: DKNJVCAKGZMARC-UHFFFAOYSA-N
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Description

9(10H)-Acridinone, 10-propyl- is a derivative of acridinone, a compound known for its rigid structure and unique photophysical properties. This compound is characterized by the presence of a propyl group at the 10th position of the acridinone ring, which can influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinone, 10-propyl- typically involves the reaction of acridinone with propylating agents under controlled conditions. One common method is the alkylation of acridinone using propyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of 9(10H)-Acridinone, 10-propyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Types of Reactions:

    Oxidation: 9(10H)-Acridinone, 10-propyl- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction of 9(10H)-Acridinone, 10-propyl- can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridinone derivatives.

    Substitution: The compound can participate in substitution reactions, where the propyl group or other substituents on the acridinone ring can be replaced by different functional groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogens, nucleophiles, often in the presence of catalysts or under reflux conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

9(10H)-Acridinone, 10-propyl- has a wide range of applications in scientific research due to its unique properties:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials, particularly in the development of photofunctional materials.

    Biology: The compound’s photophysical properties make it useful in biological imaging and as a fluorescent probe in various biochemical assays.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological macromolecules.

    Industry: It is used in the production of dyes, pigments, and other materials that require stable and efficient light-emitting properties.

Mechanism of Action

The mechanism by which 9(10H)-Acridinone, 10-propyl- exerts its effects is largely related to its ability to participate in photophysical processes. The compound can absorb light and undergo intersystem crossing to produce excited states, which can then emit light or transfer energy to other molecules. This makes it valuable in applications such as organic light-emitting diodes (OLEDs) and other photonic devices.

Comparison with Similar Compounds

    Acridin-9(10H)-one: The parent compound without the propyl group, used in similar applications but with different properties.

    10-Phenylacridin-9(10H)-one: Another derivative with a phenyl group at the 10th position, known for its enhanced photophysical properties.

    3,6-Di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one: A more complex derivative used in advanced photonic applications.

Uniqueness: 9(10H)-Acridinone, 10-propyl- is unique due to the presence of the propyl group, which can influence its solubility, reactivity, and overall photophysical behavior. This makes it particularly valuable in applications where specific tuning of these properties is required.

Properties

CAS No.

60536-17-6

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

10-propylacridin-9-one

InChI

InChI=1S/C16H15NO/c1-2-11-17-14-9-5-3-7-12(14)16(18)13-8-4-6-10-15(13)17/h3-10H,2,11H2,1H3

InChI Key

DKNJVCAKGZMARC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31

Origin of Product

United States

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